7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIQICKFPPWRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2=NNN=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired benzotriazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
(a) 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid (CAS 26751-24-6)
- Molecular Formula : C₈H₁₀N₂O₂
- Key Differences: Contains a benzimidazole core (two nitrogen atoms) instead of benzotriazole. Lacks the methyl group at position 7. Benzimidazoles are more commonly associated with biological activity (e.g., antimicrobial agents), while benzotriazoles often serve as ligands or stabilizers .
(b) Ethyl 6-Furan-2-yl-4-methyl-6,7-dihydro-1H-benzotriazole-5-carboxylate (6ga)
- Molecular Formula : C₁₃H₁₄N₃O₃ (MW: 274.05 g/mol)
- Key Differences: Ethyl ester at position 5 (vs. free carboxylic acid). Furan-2-yl substituent at position 6. Impact: The ester group reduces polarity, enhancing lipophilicity for membrane permeability.
Substituent and Functional Group Analysis
| Compound Name | Core Structure | Position 5 Substituent | Position 7 Substituent | Additional Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Benzotriazole | Carboxylic acid | Methyl | None | 193.20 |
| 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid | Benzimidazole | Carboxylic acid | None | None | 166.18 |
| 6ga (Ethyl ester) | Benzotriazole | Ethyl ester | None | Furan-2-yl at position 6 | 274.05 |
| 6ha (Benzo[1,3]dioxol-5-yl derivative) | Benzotriazole | Ethyl ester | None | Benzo[1,3]dioxol-5-yl at pos. 6 | 328.00 |
Key Observations :
Spectral and Analytical Data Comparison
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretch at ~1700–1720 cm⁻¹ (carboxylic acid) and N-H/N-methyl stretches at ~2900–3100 cm⁻¹.
- 6ga : Shows C=O (ester) at 1715 cm⁻¹ and SO₂ stretches (absent in target compound) at 1130–1330 cm⁻¹ due to synthetic precursors .
- Benzimidazole Analog : Broader O-H/N-H stretches (~3320 cm⁻¹) and absence of triazole-specific absorption bands .
Nuclear Magnetic Resonance (NMR):
- Target Compound : Methyl group (position 7) resonates at δ ~1.5–2.0 ppm (¹H), while the carboxylic acid proton may appear as a broad peak at δ ~10–12 ppm.
- 6ga : Ethyl ester protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm). The furan substituent shows aromatic protons at δ ~6.3–7.7 ppm .
Biological Activity
7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid is a derivative of benzotriazole known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 155.17 g/mol
- CAS Number : 6789-99-7
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzotriazole Derivative A | Staphylococcus aureus | 12.5 μg/mL |
| Benzotriazole Derivative B | Escherichia coli | 25 μg/mL |
| 7-Methyl Derivative | Pseudomonas aeruginosa | 15 μg/mL |
These results suggest that modifications to the benzotriazole structure can enhance antimicrobial efficacy.
2. Anticancer Activity
The anticancer potential of benzotriazole derivatives has been explored extensively. Studies have indicated that these compounds can induce cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated an IC50 value of approximately 30 µM against MCF-7 breast cancer cells and 45 µM against A549 lung cancer cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 45 |
| HeLa (Cervical) | 50 |
These findings highlight the potential of this compound as a candidate for further development in anticancer therapies.
The mechanism by which benzotriazole derivatives exert their biological effects is not fully understood but is believed to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of protein kinases involved in cancer progression.
Q & A
Basic Research Question
- NMR : NMR (DMSO-d6) typically shows signals for the tetrahydrobenzotriazole protons (δ 1.8–2.5 ppm for methyl groups, δ 3.1–3.8 ppm for CH2/CH groups) and carboxylic acid protons (broad peak at δ 12–13 ppm) .
- IR : A strong carbonyl stretch (1690–1720 cm) confirms the carboxylic acid moiety .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] (calculated for C9H12N3O2: 194.0933).
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and quantify residual solvents (e.g., DMSO) that may interfere with assays .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines for microbial strains .
- Structural analogs : Compare activity with methyl ester derivatives (e.g., ethyl 6-furan-2-yl-4-methyl-6,7-dihydro-1H-benzotriazole-5-carboxylate) to assess the carboxylic acid’s role in bioactivity .
What computational strategies predict the compound’s reactivity and binding modes with biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. The carboxylic acid group often participates in hydrogen bonding with active-site residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole ring’s electron-deficient nature may favor nucleophilic attack .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding poses .
How should researchers design enzyme inhibition assays to evaluate this compound’s mechanistic role?
Advanced Research Question
- Kinetic assays : Use spectrophotometric methods (e.g., NADH oxidation at 340 nm for dehydrogenase targets) with varying substrate concentrations to determine (inhibition constant) .
- Control experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and pre-incubate the compound with the enzyme to rule out time-dependent inhibition .
- Data analysis : Fit results to Michaelis-Menten or Hill equations to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
